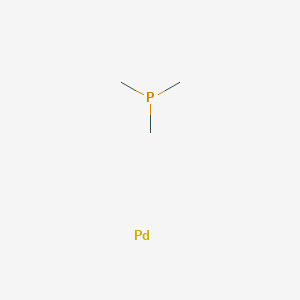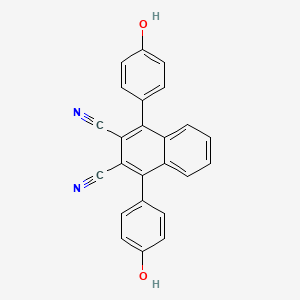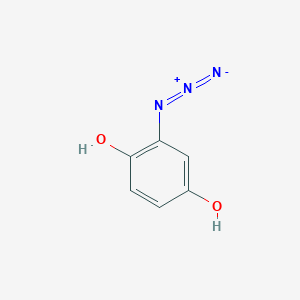![molecular formula C12H19BrN2O2 B12554846 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide CAS No. 188778-73-6](/img/structure/B12554846.png)
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is an organic compound with a unique structure that combines a pyridinium ion with a butyl group and a dimethylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide typically involves the reaction of 1-butylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants into a reactor, where the reaction takes place under controlled conditions. The product is continuously removed from the reactor and purified using industrial-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products:
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is the reduced pyridinium compound.
Substitution: The major products are the corresponding substituted pyridinium salts.
Applications De Recherche Scientifique
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ionic liquids and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific proteins, inhibiting their function and leading to cellular dysfunction. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s cationic nature plays a significant role in its activity.
Comparaison Avec Des Composés Similaires
1-Butyl-3-methylimidazolium bromide: Another ionic liquid with similar applications in organic synthesis and catalysis.
1-Butyl-3-methylpyridinium bromide: Similar in structure but lacks the dimethylcarbamoyl group, leading to different chemical properties and applications.
Uniqueness: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
188778-73-6 |
|---|---|
Formule moléculaire |
C12H19BrN2O2 |
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
(1-butylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-4-5-8-14-9-6-7-11(10-14)16-12(15)13(2)3;/h6-7,9-10H,4-5,8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KVLDEPHIWUQRCB-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
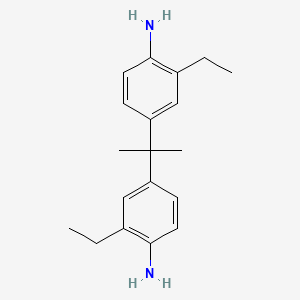
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

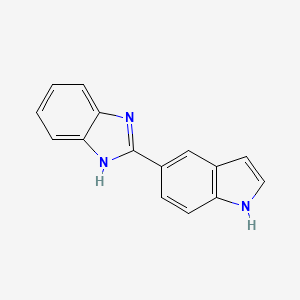


![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
